N-hexyl-N-methyl-3-phenoxybenzamide
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Overview
Description
N-hexyl-N-methyl-3-phenoxybenzamide is a chemical compound with the molecular formula C20H27NO2 It is an amide derivative, characterized by the presence of a hexyl group, a methyl group, and a phenoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-N-methyl-3-phenoxybenzamide typically involves the reaction of 3-phenoxybenzoic acid with hexylamine and methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-N-methyl-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-hexyl-N-methyl-3-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-hexyl-N-methyl-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-hexyl-N-methylbenzamide
- N-hexyl-N-methyl-4-phenoxybenzamide
- N-hexyl-N-methyl-2-phenoxybenzamide
Uniqueness
N-hexyl-N-methyl-3-phenoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
149589-43-5 |
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Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-hexyl-N-methyl-3-phenoxybenzamide |
InChI |
InChI=1S/C20H25NO2/c1-3-4-5-9-15-21(2)20(22)17-11-10-14-19(16-17)23-18-12-7-6-8-13-18/h6-8,10-14,16H,3-5,9,15H2,1-2H3 |
InChI Key |
FQYQCOYZDFBFIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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